(4-methyl-1H-indol-3-yl)methanol molecular weight and physical properties
(4-methyl-1H-indol-3-yl)methanol molecular weight and physical properties
An In-Depth Technical Guide to (4-methyl-1H-indol-3-yl)methanol: Properties, Synthesis, and Applications
Abstract
(4-methyl-1H-indol-3-yl)methanol is a derivative of the indole scaffold, a privileged structure in medicinal chemistry and materials science.[1][2][3] This technical guide provides a comprehensive overview of its molecular and physical properties, plausible synthetic routes, and its applications as a versatile building block for researchers in drug discovery and chemical synthesis. We will delve into its physicochemical characteristics, present detailed experimental protocols for its synthesis and solubility assessment, and discuss its potential in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific indole derivative.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[2][4] It is a core component in a vast array of natural products, pharmaceuticals, and biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. The unique electronic properties and the ability of the indole ring to engage in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal scaffold for designing molecules that can bind to diverse biological targets.[3]
Derivatives of indole have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory agents (e.g., Indomethacin), anticancer drugs (e.g., Vincristine), and antimigraine medications.[3][4] (4-methyl-1H-indol-3-yl)methanol represents a specific functionalized derivative, offering a reactive hydroxymethyl group at the electron-rich C3 position and a methyl group at the C4 position. This substitution pattern provides a unique combination of steric and electronic properties that can be exploited for the synthesis of novel compounds with potentially enhanced or unique biological activities.[1]
Physicochemical Characterization
The fundamental physical and chemical properties of (4-methyl-1H-indol-3-yl)methanol are crucial for its handling, reaction design, and application.
Molecular and Structural Data
The core structural and identifying information for (4-methyl-1H-indol-3-yl)methanol is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [5][6][7] |
| Molecular Weight | 161.20 g/mol | [5][7] |
| Monoisotopic Mass | 161.08406 Da | [6][7] |
| CAS Number | 1090903-92-6 | [5][8] |
| Predicted XLogP | 1.5 | [6] |
Physical Properties
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Appearance : Typically a solid at room temperature.
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Solubility : The hydrophobic nature of the indole ring system and the methyl group suggests that (4-methyl-1H-indol-3-yl)methanol has low solubility in water.[9] It is expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The solubility of indole itself is significantly higher in methanol than in water, an effect attributed to favorable electrostatic interactions and hydrogen bonding with the solvent.[10] For drug development purposes, enhancing aqueous solubility may require formulation strategies such as the use of co-solvents or the preparation of solid dispersions.[9]
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Boiling Point : A boiling point for this compound is not documented in the provided search results, which is common for complex organic solids that may decompose at high temperatures before boiling.
Synthesis and Reactivity
(4-methyl-1H-indol-3-yl)methanol serves as a key intermediate. Its synthesis can be accomplished through established organic chemistry reactions.
Proposed Synthetic Pathway
A reliable method for the synthesis of (1H-indol-yl)methanols is the reduction of the corresponding indole-3-carboxylic acid or its ester derivative. This transformation can be efficiently achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Caption: Plausible synthesis of (4-methyl-1H-indol-3-yl)methanol via reduction.
Experimental Protocol: Synthesis via Reduction
This protocol describes a general procedure for the reduction of an indole-3-carboxylic acid to the corresponding alcohol.
Materials:
-
4-methyl-1H-indole-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
20% aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Setup: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (approx. 1.5 equivalents) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath. Causality: This is a highly exothermic reaction, and initial cooling is critical to control the reaction rate and prevent side reactions.
-
Addition of Starting Material: Carefully add the 4-methyl-1H-indole-3-carboxylic acid (1 equivalent) portion-wise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed. Trustworthiness: TLC provides a visual confirmation that the reaction has gone to completion before proceeding to the workup.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously add 20% aqueous KOH solution dropwise to quench the excess LiAlH₄.[13] Safety: This is a highly exothermic and gas-evolving step. Slow, controlled addition is essential.
-
Workup: Stir the resulting mixture for 15-20 minutes. Filter the mixture through a pad of Celite or Buchner funnel to remove the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.[13]
-
Extraction & Drying: Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (4-methyl-1H-indol-3-yl)methanol.
Applications in Drug Discovery and Development
(4-methyl-1H-indol-3-yl)methanol is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or building block in the synthesis of more complex, biologically active molecules.[14]
Caption: Role of (4-methyl-1H-indol-3-yl)methanol in a drug discovery workflow.
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Anticancer Research : The indole scaffold is a key component of numerous compounds that inhibit cancer cell proliferation through various mechanisms, such as the inhibition of tubulin polymerization, protein kinases, or topoisomerases.[1][3] (4-methyl-1H-indol-3-yl)methanol can be used to synthesize analogs of known anticancer agents, where the 4-methyl group can enhance potency or alter selectivity by probing steric pockets in the target protein.[1] For example, it can serve as a precursor for diindolylmethanes (DIMs), a class of compounds known for their anticancer properties.[14]
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Antimicrobial Agents : Indole derivatives have shown promising activity against a range of microbial pathogens, including drug-resistant bacteria and fungi.[1] This compound provides a scaffold to develop new antimicrobial agents that can address the critical need for new treatments for infectious diseases.
-
Versatile Pre-Electrophile : The hydroxymethyl group at the C3 position makes the molecule a stable yet reactive precursor for Friedel-Crafts type alkylation reactions.[14] In the presence of a mild acid, it can generate an indol-3-ylmethyl carbocation, which can then react with a wide variety of nucleophiles to create new C-C bonds, enabling the construction of complex molecular architectures.
Experimental Protocol: Aqueous Solubility Profiling
For any compound intended for biological research, understanding its aqueous solubility is paramount. The following protocol outlines a method to determine the solubility of (4-methyl-1H-indol-3-yl)methanol across a range of pH values.[9]
Objective: To determine the thermodynamic solubility of the compound in different aqueous buffers.
Materials:
-
(4-methyl-1H-indol-3-yl)methanol
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) with pH values ranging from 3 to 10.
-
Validated analytical method (e.g., HPLC-UV) with a calibration curve.
-
Shaking incubator or orbital shaker.
-
0.22 µm syringe filters (e.g., PVDF or PTFE).
Procedure:
-
Sample Preparation: Add an excess amount of solid (4-methyl-1H-indol-3-yl)methanol to a fixed volume (e.g., 1 mL) of each pH buffer in separate vials. Causality: Adding excess solid ensures that a saturated solution is formed, which is necessary for determining the maximum thermodynamic solubility.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Equilibrate the samples for 24-48 hours. Causality: This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.
-
Sample Clarification: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to completely remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the analytical method.
-
Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Data Reporting: Report the solubility in units such as µg/mL or µM for each pH value tested.
Safety, Handling, and Storage
Proper handling and storage are essential when working with any research chemical.
Hazard Classification
(4-methyl-1H-indol-3-yl)methanol has the following notified hazard classifications:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | Acute Tox. 4 | ❕ | Warning | H302+H312+H332 |
| Skin Irritation | Skin Irrit. 2 | ❕ | Warning | H315 |
| Eye Irritation | Eye Irrit. 2A | ❕ | Warning | H319 |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | ❕ | Warning | H336 |
Source: Notified C&L[8]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Many indole derivatives, particularly those with reactive functional groups, can be sensitive to air and light.[15] It is recommended to store (4-methyl-1H-indol-3-yl)methanol in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). For long-term stability, store at low temperatures (e.g., in a freezer at -20 °C).[15]
Conclusion
(4-methyl-1H-indol-3-yl)methanol is a valuable chemical entity for synthetic and medicinal chemists. Its well-defined structure, featuring the versatile indole scaffold with specific functionalization, makes it an attractive starting point for the synthesis of complex molecules and compound libraries. While specific data on some of its physical properties remain to be fully documented, its chemical behavior can be reliably inferred from related indole compounds. By understanding its properties, synthesis, and potential applications as outlined in this guide, researchers can effectively leverage this compound to advance their projects in drug discovery and materials science.
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